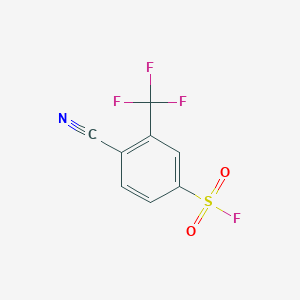
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride, also known by its chemical formula C7H4ClF3O2S, is a compound with interesting properties. It appears as a colorless to pale yellow solid and has a strong, pungent odor at room temperature . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride with hydrogen fluoride (HF) or potassium fluoride (KF) in the presence of a Lewis acid catalyst. The reaction proceeds as follows:
4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride+HF or KF→4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride
The industrial production typically involves large-scale batch processes using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride can undergo various reactions, including:
Substitution Reactions: It can react with nucleophiles (such as amines or alcohols) to form corresponding sulfonamides or sulfonate esters.
Oxidation Reactions: Under certain conditions, it can be oxidized to form sulfonyl fluorides.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine derivative.
Common reagents include Lewis acids (e.g., AlCl3), nucleophiles, and reducing agents. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: It serves as a building block for designing bioactive molecules, especially in drug discovery.
Materials Science: Researchers use it to modify surfaces, create functional materials, and develop new polymers.
Organic Synthesis: Its reactivity makes it valuable in constructing complex organic molecules.
Wirkmechanismus
The exact mechanism by which 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects depends on its specific application. For example, in drug design, it may target specific enzymes or receptors, disrupting their function or modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to other sulfonyl fluorides or related functional groups. Its trifluoromethyl and cyano substituents contribute to its unique reactivity and properties.
Eigenschaften
Molekularformel |
C8H3F4NO2S |
|---|---|
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
4-cyano-3-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H3F4NO2S/c9-8(10,11)7-3-6(16(12,14)15)2-1-5(7)4-13/h1-3H |
InChI-Schlüssel |
GOEFRXZDERFWLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



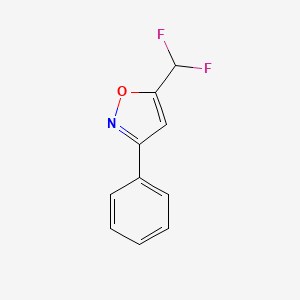
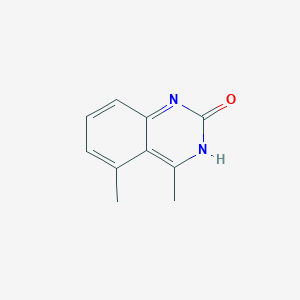
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
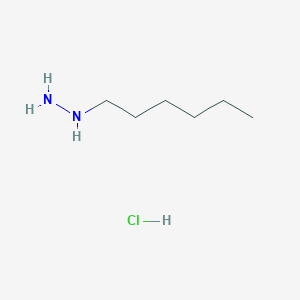
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
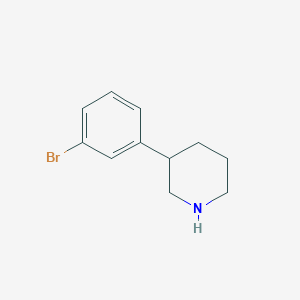

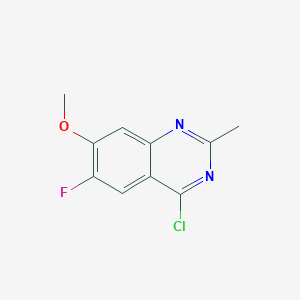
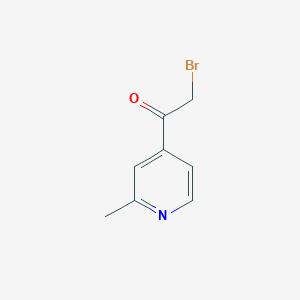
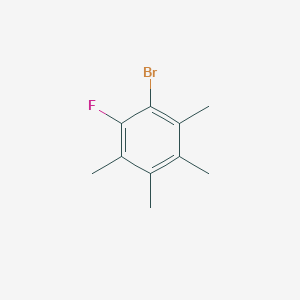
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
